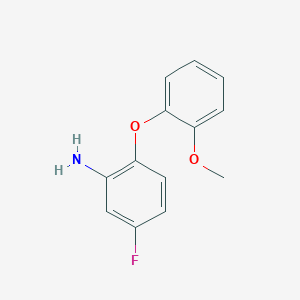

5-Fluoro-2-(2-methoxyphenoxy)phenylamine

描述

Significance of the Substituted Phenylamine Scaffold in Organic and Medicinal Chemistry

The substituted phenylamine scaffold is a cornerstone in the architecture of a vast array of biologically active molecules. This structural motif, consisting of a phenyl ring attached to an amino group with various substituents, provides a versatile framework for designing compounds that can interact with biological targets. The diversity and modularity of this scaffold allow for fine-tuning of a molecule's physicochemical properties, which is crucial in drug discovery. nih.gov

In medicinal chemistry, substituted phenylamines are integral to numerous classes of therapeutic agents. Their presence is notable in central nervous system stimulants, hallucinogens, antidepressants, and appetite suppressants. The 2-phenethylamine framework, a close relative, is found in endogenous catecholamines like dopamine (B1211576) and norepinephrine, highlighting its fundamental role in neurochemistry. nih.gov The ability of the phenylamine structure to be modified with different functional groups allows chemists to modulate activity, selectivity, and pharmacokinetic profiles, making it a "privileged scaffold" in the development of new drugs.

Contextualization of 5-Fluoro-2-(2-methoxyphenoxy)phenylamine within Emerging Research Domains

This compound incorporates several key structural features that suggest its potential utility in various research areas, particularly in medicinal chemistry and materials science. The molecule combines a substituted phenylamine with a phenoxy ether linkage, and also includes fluorine and methoxy (B1213986) substituents, which are known to modulate molecular properties in significant ways.

Fluorine Substitution: The presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a drug candidate. mdpi.comnih.gov Fluorinated compounds are a significant portion of recently approved pharmaceuticals. mdpi.com

Methoxy Group: The methoxy group can influence a molecule's solubility and its electronic properties, potentially affecting how it interacts with biological targets. mdpi.com

Combined Scaffolds: The integration of the phenylamine and phenoxy ether motifs suggests that this compound could serve as a valuable intermediate or building block for more complex molecules with potential therapeutic applications. For example, a structurally related compound, 4-fluoro-2-methoxy-5-nitroaniline, is a key intermediate in the synthesis of the anticancer drug Osimertinib. google.com

While specific research on this compound is not extensively documented in publicly available literature, its structural components point towards its potential as a scaffold in the design of novel kinase inhibitors, central nervous system agents, or other targeted therapeutics. Its synthesis would likely involve the coupling of a substituted phenol (B47542) with a substituted aniline (B41778) derivative, common reactions in organic synthesis. The properties of this compound make it a person of interest for further investigation in the development of new chemical entities.

Below is a data table summarizing the key structural components of this compound and their typical roles in chemical research.

| Structural Component | General Significance in Chemical Research |

| Substituted Phenylamine | Core scaffold in medicinal chemistry, provides a framework for diverse biological activities. nih.govnih.gov |

| Phenoxy Ether Linkage | Imparts structural rigidity, influences molecular conformation, oxygen can act as a hydrogen bond acceptor. stereoelectronics.orgnih.gov |

| Fluorine Atom | Can enhance metabolic stability, binding affinity, and bioavailability of molecules. mdpi.comnih.gov |

| Methoxy Group | Modulates solubility and electronic properties, influencing interactions with biological targets. mdpi.com |

Structure

3D Structure

属性

IUPAC Name |

5-fluoro-2-(2-methoxyphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO2/c1-16-12-4-2-3-5-13(12)17-11-7-6-9(14)8-10(11)15/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEZYOWBIKFOMAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=C(C=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 5 Fluoro 2 2 Methoxyphenoxy Phenylamine and Analogues

Established Synthetic Pathways for Substituted Aminophenyl Ethers

The core structure of the target molecule is a substituted aminophenyl ether. The synthesis of this scaffold can be achieved through several reliable and well-documented pathways.

Nucleophilic aromatic substitution (SNAr) is a primary method for forming the aryl-O-aryl bond. wikipedia.org In this reaction, a nucleophile displaces a leaving group on an aromatic ring. For the reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com

A common strategy involves the reaction between an aryl halide and a phenol (B47542) (or its corresponding phenoxide). nih.gov The reaction is typically performed under basic conditions to deprotonate the phenol, thereby increasing its nucleophilicity. nih.gov In the context of synthesizing the target compound's backbone, a plausible SNAr approach would involve reacting a fluoro-substituted nitrophenol with a methoxy-substituted aryl halide. The nitro group serves as a powerful electron-withdrawing group to activate the ring for nucleophilic attack and can later be reduced to the desired amine functionality.

A classic variant of this method is the Ullmann condensation, which uses copper catalysts to facilitate the coupling of aryl halides with phenols. nih.gov Modern Ullmann-type reactions have been developed with improved catalysts and milder reaction conditions. nih.gov

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution in Diaryl Ether Synthesis

| Reaction Type | Catalyst/Reagent | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| SNAr (activated) | None | K₂CO₃, NaOH | DMSO, DMF | 25-150 |

The reduction of an aromatic nitro group is a fundamental and highly efficient method for introducing an amino group (aniline). wikipedia.org This strategy is particularly useful in multi-step syntheses because the nitro group can serve as an activating group for SNAr reactions before being converted to the amine in a final step. masterorganicchemistry.com

For the synthesis of 5-Fluoro-2-(2-methoxyphenoxy)phenylamine, a key intermediate would be 5-fluoro-2-(2-methoxyphenoxy)-1-nitrobenzene. This precursor can then be reduced to the target aniline (B41778). A variety of methods are available for this transformation. google.com

Catalytic hydrogenation is a widely used method, employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas. masterorganicchemistry.comnih.gov This method is known for its high yields and clean reaction profiles. Another common approach is the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). masterorganicchemistry.com More recently, reagents like sodium borohydride (B1222165) in the presence of a transition metal catalyst have also been employed. jsynthchem.com

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Solvent(s) | Key Advantages |

|---|---|---|

| H₂, Pd/C | Ethanol, Methanol, Ethyl Acetate | High yield, clean, mild conditions |

| Fe, HCl / NH₄Cl | Water, Ethanol | Inexpensive, effective |

| SnCl₂, HCl | Ethanol, Ethyl Acetate | Effective for many substrates |

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its C-O coupling variant, have become powerful tools for the synthesis of aryl ethers. mit.edu These methods offer significant advantages over traditional SNAr reactions, including milder reaction conditions and broader substrate scope, often not requiring strong electron-withdrawing groups on the aryl halide. nih.govacs.org

The synthesis of the diaryl ether core could be achieved by coupling a substituted phenol with a substituted aryl halide or triflate in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. mit.edunih.gov For instance, a protected 4-fluoro-2-aminophenol could be coupled with 2-bromoanisole. The choice of ligand is critical for the reaction's success, with bulky, electron-rich biaryl phosphine ligands like tBuBrettPhos often providing excellent results. nih.govacs.org

Table 3: Components of a Typical Palladium-Catalyzed C-O Cross-Coupling Reaction

| Component | Examples | Purpose |

|---|---|---|

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, tBuBrettPhos Pd G3 | Source of catalytic Pd(0) |

| Ligand | BrettPhos, SPhos, XPhos | Stabilizes catalyst, facilitates reaction cycle |

| Base | Cs₂CO₃, K₃PO₄, NaOtBu | Deprotonates phenol, activates catalyst |

Targeted Synthesis of Fluorinated and Methoxylated Phenyl Ether Derivatives

The specific placement of fluoro and methoxy (B1213986) substituents on the phenyl rings is crucial for the identity of the final compound. These groups can be introduced onto the aromatic systems either before or after the formation of the diaryl ether linkage.

Incorporating fluorine into an aromatic ring can be challenging due to the high reactivity of elemental fluorine. libretexts.org However, several reliable methods exist.

The Balz-Schiemann reaction is a classic method that involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt, which is typically prepared from the corresponding aniline. researchgate.net This is a valuable method for introducing a single fluorine atom at a specific position.

Electrophilic fluorination utilizes reagents that act as a source of "F+". libretexts.org Modern reagents, such as Selectfluor (F-TEDA-BF₄), are widely used for the direct fluorination of electron-rich aromatic rings under relatively mild conditions. libretexts.org

Another approach is nucleophilic aromatic substitution , where a fluoride (B91410) ion displaces a good leaving group (like a nitro group) on a highly electron-deficient aromatic ring. This is particularly effective for activated systems.

Table 4: Selected Methods for Aromatic Fluorination

| Method | Key Reagent(s) | Precursor Functional Group |

|---|---|---|

| Balz-Schiemann Reaction | 1. NaNO₂, HBF₄ 2. Heat | Amine (-NH₂) |

| Electrophilic Fluorination | F-TEDA-BF₄ (Selectfluor) | Electron-rich arene |

| Halogen Exchange (Halex) | KF, CsF | Activated Aryl Chloride/Bromide |

The incorporation of a methoxy group is most commonly achieved via the Williamson ether synthesis . This reaction involves the deprotonation of a phenol with a base (e.g., NaH, K₂CO₃) to form a phenoxide, which then acts as a nucleophile to displace a halide from a methylating agent like methyl iodide or dimethyl sulfate (B86663). The regioselectivity of this method is excellent, as it depends entirely on the position of the hydroxyl group on the precursor molecule. For the synthesis of the target compound, starting with guaiacol (B22219) (2-methoxyphenol) as one of the aromatic components ensures the correct placement of the methoxy group from the outset.

In complex molecules with multiple hydroxyl groups, regioselectivity can be achieved by using protecting groups to block other reactive sites before methylation. Alternatively, specialized reagents can sometimes achieve regioselective methylation based on the electronic or steric environment of different hydroxyl groups. researchgate.net Demethylation of a polymethoxylated compound can also be performed regioselectively under certain conditions, for example, using Lewis acids. google.com

Table 5: Common Reagents for O-Methylation of Phenols

| Methylating Agent | Base | Typical Solvent |

|---|---|---|

| Methyl iodide (CH₃I) | K₂CO₃, NaH | Acetone, DMF, THF |

| Dimethyl sulfate ((CH₃)₂SO₄) | K₂CO₃, NaOH | Acetone, Water |

Synthesis of Structurally Related N-Substituted Phenoxyphenyl Acetamides

The synthesis of N-substituted phenoxyphenyl acetamides, which are structurally analogous to acetylated this compound, can be achieved through several established synthetic routes. A common strategy involves the formation of the diaryl ether bond followed by N-acetylation, or vice versa.

One straightforward approach is the reaction of an appropriately substituted aminophenol with a halonitrobenzene, followed by reduction of the nitro group and subsequent acetylation. For instance, a high-purity bis(aminophenyl) ether can be prepared by refluxing sodium or potassium aminophenate with a chloronitrobenzene in a solvent like dimethylformamide (DMF). The resulting aminophenyl-nitrophenyl ether intermediate can be hydrogenated without isolation to yield the diaminodiphenyl ether. google.com The amino groups can then be selectively acetylated.

Another method involves the condensation of an amine with chloroacetyl chloride to form an amide, which then reacts with a phenol in the presence of a base such as potassium carbonate to yield the desired phenoxyphenyl acetamide. nih.gov This two-step process is versatile for creating a variety of substituted analogues.

Modern cross-coupling reactions offer powerful alternatives for the construction of the C-O and C-N bonds inherent in these structures. The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming aryl ethers from an aryl halide and a phenol. nih.gov While traditional Ullmann conditions often require harsh conditions, newer methods employ ligands and milder conditions, making them more suitable for complex molecules. Similarly, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is highly effective for the formation of C-N bonds between an aryl halide and an amine. rsc.org This reaction is known for its broad substrate scope and functional group tolerance.

A transition-metal-free approach has also been developed for the synthesis of N-aryl amides from phenyl esters and aryl amines, utilizing sodium hydride as a base in a solvent-free reaction, which offers high atom economy. rsc.org

Novel Synthetic Routes and Reaction Mechanisms

Laccase-Mediated Ring-Closure Mechanisms for Phenoxazine (B87303) Formation

Phenoxazine structures, which can be considered cyclized analogues of phenoxyphenylamines, can be synthesized using environmentally benign enzymatic methods. Laccases, a class of multi-copper oxidase enzymes, have been effectively used to catalyze the formation of phenoxazines through oxidative coupling of substituted aminophenols. nih.govrsc.orgacs.orgrsc.orgnih.govnih.gov

The mechanism of laccase-mediated synthesis involves the one-electron oxidation of phenolic and aminic substrates, using molecular oxygen as the oxidant and producing water as the only byproduct. nih.govrsc.orgchemicalbook.com The enzyme generates free radicals from the aminophenol substrates. rsc.org These radicals then undergo coupling reactions to form dimers, which subsequently cyclize to form the phenoxazine ring system. nih.govacs.org The entire process occurs in aqueous solutions under mild conditions, such as room temperature and moderate pH, positioning it as a prime example of green chemistry. nih.gov

The reaction is initiated by the laccase-mediated oxidation of a substituted hydroquinone (B1673460) or aminophenol to a quinonoid derivative. nih.govacs.org This is followed by an intermolecular Michael addition of another aminophenol molecule. A second oxidation and subsequent intramolecular addition lead to the final ring closure, forming the phenoxazine core. nih.govacs.org This biocatalytic approach is an efficient alternative to traditional chemical oxidation methods for synthesizing these heterocyclic compounds. rsc.org

Intramolecular Allyl Transfer Reactions in Allyl Aryl Ethers

Intramolecular allyl transfer reactions, specifically the Claisen rearrangement, represent a classic and powerful method for C-C bond formation, which can be relevant for synthesizing modified analogues. The Claisen rearrangement is a tandfonline.comtandfonline.com-sigmatropic rearrangement of an allyl aryl ether that occurs upon heating. ucalgary.calibretexts.orglibretexts.orgchemistnotes.comorganic-chemistry.orgmychemblog.comlibretexts.org

The reaction proceeds through a concerted, pericyclic mechanism involving a six-membered cyclic transition state. libretexts.orglibretexts.org When an allyl aryl ether is heated, typically to around 250 °C, the allyl group migrates from the oxygen atom to the ortho position of the aromatic ring. libretexts.orglibretexts.org This process results in the formation of an ortho-allylphenol. The initial rearrangement leads to a non-aromatic dienone intermediate, which then rapidly tautomerizes to the more stable phenolic form, thus restoring aromaticity. ucalgary.calibretexts.org

If both ortho positions on the aryl ring are substituted, the allyl group will undergo a subsequent Cope rearrangement, migrating to the para position before rearomatization occurs. organic-chemistry.orgmychemblog.com The intramolecular nature of this reaction makes it a highly controlled and stereospecific process.

Exploration of Green Chemistry Principles in Aminophenyl Ether Synthesis

The synthesis of aminophenyl ethers can be made more environmentally friendly by adhering to the principles of green chemistry. This includes the use of safer solvents, milder reaction conditions, and the reduction of waste.

One significant advancement is the use of microwave-assisted synthesis. The direct coupling of phenols with electron-deficient aryl halides to form diaryl ethers can be achieved in high yields within minutes under microwave irradiation, often without the need for a catalyst. tandfonline.comacs.orgnih.govscilit.com This method significantly reduces reaction times and energy consumption compared to traditional heating.

The classic Ullmann ether synthesis, which traditionally uses stoichiometric copper and high temperatures, has been improved with greener alternatives. The use of recyclable heterogeneous copper catalysts, ligand-free conditions, and more environmentally benign solvents has been explored. nih.govresearchgate.netresearchgate.net For example, copper nanoparticles have been employed as efficient catalysts for Ullmann C-O coupling reactions. nih.gov

Furthermore, solvent-free synthetic methods are gaining traction. The synthesis of amides from phenyl esters and aryl amines has been demonstrated without any solvent, using an inexpensive and environmentally benign base, which aligns with the goals of reducing solvent waste and improving atom economy. rsc.org The application of biocatalysts, such as the laccases discussed previously, also represents a key strategy in green chemistry for the synthesis of related heterocyclic compounds. nih.govrsc.orgacs.orgrsc.orgnih.govnih.gov

Advanced Analytical Characterization of 5 Fluoro 2 2 Methoxyphenoxy Phenylamine Structures

Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis provides a detailed view of the molecular framework, offering insights into the electronic environment of individual atoms and the nature of the chemical bonds. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for this purpose, each providing complementary information to construct a complete structural picture.

NMR spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 5-Fluoro-2-(2-methoxyphenoxy)phenylamine provides crucial information about the number, environment, and connectivity of protons in the molecule. The aromatic region of the spectrum is particularly complex due to the presence of two substituted benzene (B151609) rings. The chemical shifts are influenced by the electronic effects of the substituents: the electron-donating amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups, the electron-withdrawing fluoro (-F) group, and the ether linkage.

The protons on the fluorinated aniline (B41778) ring are expected to exhibit splitting patterns influenced by both neighboring protons and the fluorine atom (H-F coupling). Similarly, the protons on the methoxyphenoxy ring will show characteristic splitting based on their relative positions. The methoxy group protons typically appear as a sharp singlet in the upfield region of the spectrum. The amine protons often present as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-3 | 6.85 | dd | J = 9.0, 3.0 |

| H-4 | 6.95 | ddd | J = 9.0, 8.5, 3.0 |

| H-6 | 6.70 | dd | J = 8.5, 3.0 |

| H-3' | 7.15 | d | J = 8.0 |

| H-4' | 7.25 | t | J = 8.0 |

| H-5' | 7.05 | t | J = 8.0 |

| H-6' | 6.90 | d | J = 8.0 |

| -OCH₃ | 3.80 | s | - |

| -NH₂ | 4.50 | br s | - |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents and resonance effects.

The carbon atom attached to the fluorine (C-5) will exhibit a large coupling constant (C-F coupling), which is a characteristic feature in the ¹³C NMR spectra of fluorinated compounds. The carbons bonded to the oxygen and nitrogen atoms (C-2, C-1', C-2') are expected to be shifted downfield due to the deshielding effect of these electronegative atoms. The methoxy carbon will appear as a distinct signal in the upfield region.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 | 140.5 |

| C-2 | 145.0 |

| C-3 | 116.0 |

| C-4 | 119.5 (d, J = 23 Hz) |

| C-5 | 158.0 (d, J = 240 Hz) |

| C-6 | 110.0 (d, J = 8 Hz) |

| C-1' | 148.0 |

| C-2' | 150.0 |

| C-3' | 114.0 |

| C-4' | 125.0 |

| C-5' | 121.0 |

| C-6' | 118.0 |

| -OCH₃ | 56.0 |

To definitively assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For instance, it would show correlations between H-3 and H-4, and between H-4 and H-6 on the aniline ring, as well as the connectivity of the protons on the methoxyphenoxy ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of carbon signals based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connectivity across quaternary carbons and heteroatoms. For example, HMBC would show a correlation between the methoxy protons and C-2', and between the protons on one ring and the carbons on the other ring through the ether linkage.

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. nih.govwpmucdn.com The chemical shift of the fluorine nucleus is highly dependent on its electronic environment. The presence of the electron-donating amino group and the ether linkage will influence the chemical shift of the fluorine atom at the C-5 position. The ¹⁹F spectrum of this compound is expected to show a single resonance, which will be split by the neighboring protons (H-4 and H-6). This coupling information can be used to further confirm the substitution pattern of the aniline ring. The natural abundance of the ¹⁹F isotope is 100%, and it has a high gyromagnetic ratio, making ¹⁹F NMR a very sensitive technique. nih.gov

Predicted ¹⁹F NMR Data

| Fluorine Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| F-5 | -120.0 | t |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-O bonds of the ether and methoxy groups, the C-F bond, and the aromatic C-H and C=C bonds. The N-H stretching vibrations of the primary amine typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-O stretching of the aryl ether and the methoxy group will likely result in strong absorptions in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. A strong absorption band corresponding to the C-F stretch is also expected.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | 3450 - 3400 | Medium |

| N-H Stretch (symmetric) | 3350 - 3300 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (-OCH₃) | 2950 - 2850 | Medium |

| Aromatic C=C Bending | 1600 - 1450 | Medium to Strong |

| N-H Bending | 1650 - 1580 | Medium |

| Asymmetric C-O-C Stretch (Aryl Ether) | 1270 - 1230 | Strong |

| Symmetric C-O-C Stretch (Aryl Ether) | 1050 - 1010 | Strong |

| C-F Stretch | 1200 - 1100 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules containing chromophores. iosrjournals.org The aromatic rings in this compound act as chromophores, absorbing UV radiation to promote electrons from lower to higher energy molecular orbitals. The resulting spectrum provides valuable information about the π-electron system and conjugation within the molecule.

In a typical analysis, the compound is dissolved in a UV-transparent solvent, such as ethanol or acetonitrile, and the absorbance is measured across a wavelength range of approximately 200 to 400 nm. The spectrum of this compound is expected to exhibit distinct absorption bands characteristic of its substituted benzene rings. The primary absorptions are due to π → π* transitions. The presence of auxochromes, such as the amino (-NH2), methoxy (-OCH3), and fluoro (-F) groups, can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε) compared to unsubstituted benzene. These shifts, known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths), provide insight into the electronic interactions between the substituents and the aromatic systems.

Interactive Table 1: Hypothetical UV-Vis Absorption Data for this compound in Ethanol

| Absorption Band | Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Attributed Transition |

| Band 1 | ~280 | ~5,400 | π → π* (Phenyl Ether Moiety) |

| Band 2 | ~235 | ~14,500 | π → π* (Fluoro Phenylamine Moiety) |

Note: The data presented is illustrative and represents typical values for similar aromatic structures.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule. usda.govnih.gov When monochromatic light from a laser interacts with the molecule, it can be scattered inelastically, resulting in a shift in energy that corresponds to specific vibrational frequencies of the chemical bonds. This "fingerprint" spectrum is highly specific to the molecular structure.

Interactive Table 2: Characteristic Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

| ~3400-3300 | N-H Stretching (Amine) |

| ~1610 | Aromatic C=C Stretching |

| ~1590 | Aromatic C=C Stretching |

| ~1270 | C-N Stretching (Aromatic Amine) |

| ~1250 | Asymmetric C-O-C Stretching (Ether) |

| ~1180 | C-F Stretching |

| ~1030 | Symmetric C-O-C Stretching (Ether) |

Note: The data is hypothetical and based on characteristic frequencies for the specified functional groups.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.govnih.govthermofisher.com This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C13H12FNO2), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions. Techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass analyzers are commonly employed for such measurements. nih.gov The experimentally measured mass is compared to the theoretically calculated mass to confirm the molecular formula with high confidence.

Interactive Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C13H13FNO2 (protonated, [M+H]⁺) |

| Calculated Exact Mass | 234.0925 |

| Hypothetical Measured Mass | 234.0928 |

| Mass Error | 1.3 ppm |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is used to probe the structure of a molecule by inducing fragmentation and analyzing the resulting product ions. researchgate.netnih.gov In an MS/MS experiment, the protonated molecule (precursor ion) of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions (product ions) provide a roadmap of the molecule's connectivity.

Plausible fragmentation pathways for this compound include the cleavage of the ether bond, which is often a labile site. This can lead to the formation of ions corresponding to the fluorophenylamine and methoxyphenol moieties. Further fragmentation could involve the loss of a methyl radical (•CH3) from the methoxy group or the loss of small neutral molecules. nih.govwvu.edu Elucidating these pathways is critical for structural confirmation.

Interactive Table 4: Predicted MS/MS Fragmentation Data for [C13H13FNO2+H]⁺

| Precursor Ion (m/z) | Major Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 234.09 | 123.05 | C6H5O2 | [Fluorophenylamine moiety]⁺ |

| 234.09 | 111.04 | C7H7NO | [Methoxyphenol moiety]⁺ |

| 234.09 | 219.07 | CH3• | [M+H-CH3]⁺ |

Hyphenated Techniques (LC-MS, GC-MS) for Mixture Analysis

Hyphenated techniques, which couple a separation method with mass spectrometry, are vital for analyzing compounds within complex matrices. nih.govchromatographyonline.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the analysis of this compound due to its polarity and thermal lability. Reversed-phase high-performance liquid chromatography (HPLC) using a C18 column can effectively separate the compound from impurities. The eluent is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, for detection and identification. obrnutafaza.hr

Gas Chromatography-Mass Spectrometry (GC-MS): While direct analysis by GC-MS is possible, the primary amine group may cause poor peak shape and interactions with the GC column. Derivatization of the amine, for instance, through acetylation or silylation, can improve its volatility and chromatographic performance, leading to sharper peaks and more reliable quantification. umich.edu

Interactive Table 5: Typical Hyphenated Technique Parameters

| Technique | Separation Column | Mobile Phase / Carrier Gas | Ionization Source |

| LC-MS | C18 (e.g., 100 x 2.1 mm, 2.6 µm) | Gradient of Water/Acetonitrile with 0.1% Formic Acid | ESI (Positive Mode) |

| GC-MS | DB-5ms (e.g., 30 m x 0.25 mm) | Helium | Electron Ionization (EI) |

Chromatographic Methods for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing the purity of pharmaceutical compounds and chemical intermediates. For this compound, a reversed-phase HPLC method would be developed and validated to separate the main compound from any starting materials, by-products, or degradation products.

The purity is typically determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks in the chromatogram. Method validation would ensure the procedure is linear, accurate, precise, and specific for the analyte. System suitability parameters, such as theoretical plates, tailing factor, and retention time reproducibility, are monitored to ensure the chromatographic system is performing correctly.

Interactive Table 6: Illustrative HPLC Purity Assessment Data

| Parameter | Acceptance Criteria | Result |

| Retention Time (min) | Consistent (e.g., ± 2%) | 5.42 |

| Purity (% Area) | ≥ 99.0% | 99.8% |

| Tailing Factor | ≤ 2.0 | 1.1 |

| Theoretical Plates | ≥ 2000 | 8500 |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like substituted phenylamines. The versatility of HPLC, particularly in reversed-phase mode, allows for the effective separation of a parent compound from its impurities.

Research Findings:

For compounds structurally related to this compound, such as 2-(2-Methoxyphenoxy)ethyl amine, reversed-phase HPLC has proven to be an effective analytical approach. sielc.com A suitable method would likely employ a C18 or a specialized reverse-phase column with low silanol activity to minimize peak tailing. The mobile phase typically consists of an organic modifier, such as acetonitrile or methanol, and an aqueous component, often with a pH modifier like phosphoric or formic acid to ensure the analyte is in a consistent ionic state, thereby producing sharp and symmetrical peaks. sielc.com Detection is commonly achieved using a UV detector set at a wavelength where the analyte exhibits maximum absorbance. For more complex matrices or lower detection limits, mass spectrometry (MS) can be coupled with HPLC (LC-MS) to provide enhanced selectivity and sensitivity. sielc.com

An improved HPLC method with electrochemical detection has been described for monitoring exposure to 3-chloro-4-fluoroaniline, indicating that this detection method could be applicable for other halogenated anilines. nih.govresearchgate.net This method offers high sensitivity without the need for derivatization. nih.govresearchgate.net

Below is an interactive data table summarizing a potential HPLC method based on the analysis of a structurally similar compound.

| Parameter | Condition |

| Column | Newcrom R1 (Reversed-Phase) sielc.com |

| Mobile Phase | Acetonitrile and Water with Phosphoric Acid sielc.com |

| Detector | UV-Vis or Mass Spectrometry (MS) sielc.com |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

| Injection Volume | 5 - 20 µL |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While many amines can be challenging to analyze directly by GC due to their polarity, which can cause poor peak shape and adsorption to the column, derivatization can overcome these issues. researchgate.netthermofisher.com

Research Findings:

For aniline derivatives, GC methods often utilize a capillary column with a non-polar or mid-polar stationary phase. A study on the separation of trifluoromethoxy aniline isomers employed an AT-210 capillary column with a flame ionization detector (FID). The temperature program is a critical parameter that needs to be optimized to achieve adequate separation of the analyte from any impurities.

The United States Environmental Protection Agency (EPA) Method 8131 provides guidance for the analysis of aniline and its derivatives by GC, recommending a SE-54 fused silica capillary column and a nitrogen-phosphorus detector (NPD), which offers enhanced selectivity for nitrogen-containing compounds. epa.gov For complex samples, derivatization of the amine group, for instance through acylation, can improve volatility and chromatographic performance. researchgate.netjfda-online.com

The following interactive data table outlines a potential GC method based on established methods for analogous compounds.

| Parameter | Condition |

| Column | AT-210 (30m, 0.53mm ID, 1.0 µm film thickness) |

| Carrier Gas | Helium |

| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) epa.gov |

| Inlet Temperature | 200 - 250 °C |

| Oven Program | Initial 50°C, ramp to 125°C at 3°C/min, hold for 5 min, ramp to 230°C at 45°C/min, hold for 5 min. |

| Derivatization | Potentially required (e.g., acylation) to improve peak shape and volatility. researchgate.netjfda-online.com |

Advanced Separation Techniques for Isomers and Complex Mixtures

The synthesis of this compound may result in the formation of positional isomers or other closely related impurities. Furthermore, if the molecule is chiral, the separation of enantiomers is a critical analytical challenge.

Research Findings:

The differentiation of positional isomers of structurally similar compounds, such as dimethoxyphenyl-N-(2-halogenobenzyl)ethanamines, has been successfully achieved using both GC-MS and LC-MS. nih.gov These techniques, particularly when coupled with high-resolution mass spectrometry, can often distinguish between isomers based on subtle differences in their fragmentation patterns and chromatographic retention times. nih.gov

For chiral separations, HPLC using a chiral stationary phase (CSP) is the most common approach. Polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates (e.g., Chiralpak® IA, IC), have demonstrated broad applicability in resolving the enantiomers of chiral amines. yakhak.org In many cases, derivatization of the amine with a suitable agent, such as 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl), is performed to introduce a chromophore or fluorophore, enhancing detection sensitivity and potentially improving chiral recognition by the stationary phase. yakhak.org The development of methods for the synthesis of chiral β-fluoroamines often relies on chiral stationary phase HPLC to determine the enantiomeric excess of the product, highlighting the importance of this technique. nih.gov

A summary of advanced separation techniques is provided in the interactive data table below.

| Technique | Application | Key Parameters |

| LC-MS/GC-MS | Separation and identification of positional isomers and impurities. nih.gov | High-resolution mass analyzer for accurate mass measurements and fragmentation analysis. |

| Chiral HPLC | Separation of enantiomers. | Column: Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak IA, IC). yakhak.orgMobile Phase: Typically normal-phase (e.g., hexane/isopropanol) or polar organic mode. |

| Derivatization | Enhances detectability and can improve chiral separation. yakhak.org | Reagents like NBD-Cl can be used for primary/secondary amines. yakhak.org |

Structure Activity Relationship Studies and Mechanistic Insights for 5 Fluoro 2 2 Methoxyphenoxy Phenylamine Derivatives

Elucidation of Molecular Interaction Mechanisms

The way a molecule binds to its target is governed by a variety of non-covalent interactions. For aminophenyl ether derivatives, hydrogen bonds, aromatic interactions, and the electronic effects of substituents are paramount.

Hydrogen bonds are critical for the specificity and affinity of a ligand for its receptor. libretexts.org In the context of aminophenyl ethers, the amine (N-H) group can act as a hydrogen bond donor, while the lone pairs on the nitrogen and the ether oxygen can serve as hydrogen bond acceptors. libretexts.orgquora.com These ethers can form hydrogen bonds with other molecules, such as water, alcohols, or the amino acid residues of a protein target, that have O-H or N-H bonds. quora.com

The formation of these hydrogen bonds is crucial for stabilizing the ligand-receptor complex. For instance, intramolecular hydrogen bonding can also play a role in conformational preference, which can significantly impact biological activity by locking the molecule into a more active or inactive shape. acs.org The strength and geometry of these bonds are sensitive to the electronic environment of the molecule.

Substituents on the aromatic rings of 5-Fluoro-2-(2-methoxyphenoxy)phenylamine—namely the fluorine and methoxy (B1213986) groups—profoundly influence its interaction with biological targets. These effects can be broadly categorized as electronic and steric.

Electronic Effects : The fluorine atom is a highly electronegative, electron-withdrawing group. This influences the electron density of the aromatic ring and can affect the pKa of the amine group and the hydrogen-bonding potential of nearby atoms. ashp.org The methoxy group, conversely, can act as an electron-donating group through resonance, which also alters the charge distribution across the molecule. ashp.org

Steric Effects : The size and position of these substituents dictate how the molecule can fit into a binding pocket. The methoxy group, being larger than a hydrogen atom, can create steric hindrance but may also engage in favorable hydrophobic interactions.

Research on related 2-phenoxybenzamides has shown that the substitution pattern on the anilino and aryloxy structures significantly impacts antiplasmodial activity and cytotoxicity. mdpi.com For example, replacing a 4-fluorophenoxy moiety with a simple hydrogen atom led to a decrease in activity, highlighting the favorable role of the aryloxy substituent. mdpi.com

While this compound is an aminophenyl ether, insights can be drawn from the well-studied phenethylamine (B48288) scaffold, which shares the core feature of a substituted aromatic ring linked to an amine. Classical psychedelics like psilocybin and LSD, which are related to phenethylamines, are known to exert their effects primarily through agonist activity at the serotonin (B10506) 2A receptor (5-HT2AR). nih.gov The engagement with this G-protein coupled receptor (GPCR) initiates a cascade of intracellular signaling. The precise orientation of the aromatic ring and the protonated amine, which forms a key salt bridge with an aspartate residue in the receptor's binding pocket, is critical for activation. The substituents on the aromatic ring modulate the affinity and efficacy by engaging with specific subpockets within the receptor.

Influence of Structural Modifications on Biological Activity Profiles

Modifying the structure of a lead compound is a fundamental strategy in medicinal chemistry to optimize its biological activity. For derivatives of this compound, changes in isomer position and functional group derivatization are key areas of exploration.

Studies on biphenyl (B1667301) peptidomimetic amphiphiles demonstrated that positional isomers exhibit significant differences in antibacterial efficacy. nih.gov For example, one isomer showed an 8-fold increase in efficacy against P. aeruginosa and E. coli, while other isomers were more effective against A. baumannii. nih.gov This highlights that changes in molecular shape due to isomerism can have a substantial and often unpredictable impact on the spectrum of activity. nih.govmdpi.com Similarly, in a series of 2-phenoxybenzamides, moving an N-Boc piperazinyl substituent from the meta to the para position resulted in a significant increase in antiplasmodial activity and selectivity. mdpi.com

| Compound Modification | Rationale for Potential Change in Activity | Expected Outcome |

|---|---|---|

| Move 5-Fluoro to 4-Fluoro | Alters the electronic influence on the amine group and changes the steric profile presented to the binding pocket. | Potentially significant change in binding affinity and/or selectivity. rsc.org |

| Move 2-methoxy to 4-methoxy | Changes the orientation of the two phenyl rings relative to each other, affecting the overall conformation and fit within a receptor. | Likely to alter target engagement and biological activity. nih.gov |

Chemical modification of the existing functional groups provides a direct method to modulate a molecule's properties.

Amino Group : The primary amine is a key site for derivatization. Acylation or alkylation can convert it into a secondary or tertiary amine or an amide. This alters its hydrogen bond donating ability, basicity, and lipophilicity. nih.gov For example, derivatizing carboxyl groups with an N-(4-aminophenyl)piperidine tag has been shown to enhance proton affinity and dramatically increase detection sensitivity in mass spectrometry, a principle that underscores how modifying a functional group changes its chemical properties. nih.govnsf.gov

Ether Group : The methoxy group can be demethylated to a hydroxyl group. This introduces a strong hydrogen bond donor and significantly increases polarity, which would alter solubility and potentially introduce new, strong interactions with a target. ashp.org

Fluorine Substituent : Replacing the fluorine atom with other halogens (Cl, Br) or with a hydrogen atom would systematically vary the electronic and steric properties. Symmetrical substitution of phenylalanine with p-fluorophenylalanine in some peptides has been shown to enhance affinity at both delta and mu opioid receptors. nih.gov In contrast, replacing it with p-chlorophenylalanine increased selectivity for delta receptors, demonstrating that subtle changes can fine-tune the pharmacological profile. nih.gov

| Derivative | Modification | Predicted Impact on Properties | Potential Effect on Activity |

|---|---|---|---|

| N-Acetyl Derivative | Amine → Amide | Removes H-bond donor, decreases basicity, increases steric bulk. | Loss or significant alteration of activity if the primary amine is critical for binding. nih.gov |

| O-Demethyl Derivative | Methoxy → Hydroxyl | Introduces H-bond donor, increases polarity. | Could increase binding affinity if an H-bond acceptor is present in the receptor. ashp.org |

| 5-Chloro Analog | Fluoro → Chloro | Slightly less electronegative but larger substituent. Alters electronics and sterics. | May increase or decrease affinity depending on the specific steric and electronic requirements of the binding site. nih.gov |

Stereochemical Considerations and Enantiomeric Activity

The chemical structure of this compound does not inherently possess a chiral center. Therefore, in its unsubstituted form, it is achiral and does not have enantiomers. The introduction of a chiral center would necessitate the addition of a substituent that breaks the molecule's plane of symmetry.

Currently, there is a lack of specific research in the public domain that investigates the stereochemical aspects of derivatives of this compound. Consequently, no data is available regarding the differential biological activities of potential enantiomers if a chiral center were to be introduced into the molecule. Scientific literature on related phenylisopropylamine analogs has demonstrated that stereochemistry can be a critical determinant of biological activity, where optical isomers can exhibit different affinities and functional activities at receptors like the 5-HT2B receptor. frontiersin.org However, for this compound itself, this area remains unexplored.

Investigation of Key Biological Targets and Pathways

Interaction with Microtubule Cytoskeleton Dynamics

Microtubules are essential components of the cytoskeleton, playing crucial roles in cell division, structure, and intracellular transport. nih.govmdpi.com Small molecules that interfere with microtubule dynamics, known as microtubule-targeting agents (MTAs), are significant in therapeutic research, particularly in oncology. nih.govmdpi.com These agents are broadly classified into two categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca (B1221190) alkaloids, colchicine). mdpi.comnih.gov They act by binding to various sites on the tubulin protein, the building block of microtubules. mdpi.com

There is no specific research available that documents the interaction of this compound or its close derivatives with the microtubule cytoskeleton. While various complex chemical structures have been identified as MTAs, the potential for this specific phenoxyphenylamine derivative to modulate microtubule dynamics has not been reported in the reviewed scientific literature. nih.govnih.gov

Modulation of Monoamine Oxidase (MAO) Enzymes

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the oxidative deamination of neurotransmitters like serotonin, dopamine (B1211576), and norepinephrine. frontiersin.orgnih.gov As such, inhibitors of these enzymes are valuable therapeutic agents for neurological and psychiatric conditions, including depression and Parkinson's disease. nih.govcriver.com The two isoforms differ in their substrate preferences and inhibitor sensitivities; for instance, MAO-A has a higher affinity for serotonin, while MAO-B preferentially metabolizes phenylethylamine. nih.gov

Direct studies on the MAO inhibitory activity of this compound are not available. However, research into structurally related 2-phenoxyacetamide (B1293517) analogues has revealed potent and selective MAO inhibition. nih.gov These studies provide insight into the potential of the phenoxy-aromatic scaffold to interact with MAO enzymes. For example, certain 2-phenoxyacetamide derivatives have demonstrated significant inhibitory potency against both MAO-A and MAO-B, with some compounds showing high selectivity for one isoform over the other. nih.gov The substitution pattern on the phenoxy ring plays a crucial role in determining the inhibitory activity and selectivity.

| Compound | Substitution Pattern | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-A |

|---|---|---|---|---|

| 2-(4-Methoxyphenoxy)acetamide (Compound 12) | 4-Methoxy on phenoxy ring | Data not specified | Data not specified | 245 |

| (2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide (Compound 21) | 4-((prop-2-ynylimino)methyl) on phenoxy ring | 0.018 | 0.07 | N/A |

This table summarizes the in vitro monoamine oxidase (MAO) inhibitory activity of representative 2-phenoxyacetamide analogues. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. The Selectivity Index (SI) is calculated as the ratio of IC₅₀ (MAO-B) / IC₅₀ (MAO-A). Data extracted from research on 2-phenoxyacetamide analogues. nih.gov

Affinity for Serotonin Receptors (e.g., 5-HT2A, 5-HT1A)

Serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, are key targets in the central nervous system for treating a range of disorders, including anxiety, depression, and psychosis. nih.gov The affinity of a compound for these receptors is a critical indicator of its potential pharmacological effects.

While the specific binding profile of this compound for serotonin receptors has not been detailed in the available literature, studies on analogous structures provide valuable context. For example, various arylpiperazinyl derivatives have been shown to exhibit high affinity for both 5-HT1A and 5-HT2A receptors. nih.gov The nature and position of substituents on the aromatic rings, as well as the length of the linker chain, can significantly influence binding affinity and receptor selectivity. nih.gov For instance, certain N-benzyl phenethylamine agonists show enhanced selectivity for 5-HT2A over 5-HT1A and 5-HT2C receptors. nih.govresearchgate.net The ability of agonists to bind to high-affinity states of these receptors often correlates with their functional activity. nih.gov

| Compound | Key Structural Feature | 5-HT₁ₐ Receptor Affinity (Kᵢ, nM) | 5-HT₂ₐ Receptor Affinity (Kᵢ, nM) |

|---|---|---|---|

| Compound 4a | Arylpiperazinyl coumarin derivative | 0.9 | Data not specified |

| Compound 6a | Ortho-bromo substituent on phenylpiperazine | 0.5 | Data not specified |

| Compound 10a | Ortho-methoxy substituent on phenylpiperazine | 0.6 | Data not specified |

| Compound 3b | Arylpiperazinyl coumarin derivative | 0.9 | Data not specified |

| Compound 6b | Arylpiperazinyl coumarin derivative | 1.5 | Data not specified |

| Compound 10b | Arylpiperazinyl coumarin derivative | 1.0 | Data not specified |

This table shows the binding affinities (Kᵢ values) of selected arylpiperazinyl derivatives of 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970) for the 5-HT₁ₐ receptor. Lower Kᵢ values indicate higher binding affinity. These compounds serve as examples of how the arylpiperazinyl scaffold, which shares some structural similarities with phenoxyphenylamines, can interact with serotonin receptors. Data from a study on coumarin derivatives. nih.gov

Inhibition of Specific Enzymes (e.g., DAPK1, CSF1R, Cholinesterases, β-Lactamase)

The investigation of small molecule inhibitors for specific enzymes is a cornerstone of drug discovery. Enzymes such as Death-Associated Protein Kinase 1 (DAPK1) and Colony-Stimulating Factor 1 Receptor (CSF1R) are implicated in neurodegenerative diseases, making them attractive therapeutic targets. nih.gov

There are no direct studies reporting the inhibitory activity of this compound against DAPK1, CSF1R, cholinesterases, or β-lactamase. However, research into other complex molecules has identified dual inhibitors of DAPK1 and CSF1R. One such study discovered a potent inhibitor, 3,5-dimethoxy-N-(4-(4-methoxyphenoxy)-2-((6-morpholinopyridin-3-yl)amino)pyrimidin-5-yl)benzamide, which notably contains a methoxyphenoxy moiety. nih.gov This compound exhibited significant inhibitory activity against both enzymes, as detailed in the table below. This suggests that the methoxyphenoxy fragment can be incorporated into scaffolds that bind to the active sites of these kinases. Information regarding the interaction of the this compound scaffold with cholinesterases or β-lactamase is not available.

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) |

|---|---|---|

| 3,5-dimethoxy-N-(4-(4-methoxyphenoxy)-2-((6-morpholinopyridin-3-yl)amino)pyrimidin-5-yl)benzamide (Compound 3l) | DAPK1 | 1.25 µM |

| CSF1R | 0.15 µM |

This table presents the in vitro kinase inhibitory activity of a compound featuring a methoxyphenoxy group. The IC₅₀ value indicates the concentration required for 50% inhibition of the enzyme's activity. Data from a study on dual DAPK1/CSF1R inhibitors. nih.gov

Future Research Directions and Emerging Opportunities in Substituted Phenylamine and Phenoxy Ether Chemistry

Advancements in Synthetic Methodologies for Complex Analogues

The synthesis of complex molecules requires robust and efficient chemical strategies. For compounds like 5-Fluoro-2-(2-methoxyphenoxy)phenylamine, which contains both an amine and an ether linkage, future research will likely focus on developing more sophisticated and sustainable synthetic routes. Traditional methods for forming the phenylamine moiety often involve the nitration of a benzene (B151609) ring followed by reduction. chemguide.co.uklibretexts.org Similarly, phenoxy ethers can be prepared via methods like the Williamson ether synthesis or Ullmann condensation. wikipedia.org

However, the future lies in advancing beyond these foundational techniques. The development of iterative strategies, which allow for the sequential and controlled construction of complex polycyclic ethers, could be adapted to build elaborate structures on the phenoxy portion of the molecule. illinois.edu Furthermore, there is a significant push towards "green" synthesis, employing sustainable catalysts, energy-efficient reaction conditions (such as microwave-assisted reactions), and minimizing hazardous waste. alfa-chemistry.com These eco-friendly approaches will be crucial for the large-scale and environmentally responsible production of novel derivatives.

| Synthetic Strategy | Description | Potential Application for Analogues |

| Iterative Synthesis | Stepwise construction of complex cyclic systems through a repeating sequence of reactions. illinois.edu | Creation of polycyclic ether derivatives with unique three-dimensional structures. |

| Late-Stage Functionalization | Introduction of functional groups into a complex molecule at a late stage of the synthesis. | Efficiently creating a library of analogues by modifying the core scaffold. |

| Green Chemistry Approaches | Use of sustainable catalysts, renewable starting materials, and energy-efficient methods. alfa-chemistry.com | Developing environmentally friendly and cost-effective manufacturing processes. |

| Catalytic Cross-Coupling | Transition-metal catalyzed reactions (e.g., Suzuki, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. nih.gov | Synthesis of diaryl ether phenolic compounds and other complex derivatives. nih.gov |

Integration of Advanced Analytical Techniques for Real-Time and In-Situ Analysis

A deeper understanding of the synthesis and behavior of this compound and its future analogues will be greatly facilitated by advanced analytical techniques. Modern methods that allow for real-time and in-situ analysis are becoming indispensable in chemical research.

Techniques such as Direct Analysis in Real Time (DART) mass spectrometry provide for the rapid ionization of molecules under ambient conditions, enabling chemists to monitor reaction progress and confirm product formation almost instantaneously. nih.govresearchgate.net This is a significant improvement over traditional, time-consuming methods. Coupling liquid chromatography with mass spectrometry (LC-MS) offers high-sensitivity separation and identification of compounds, which is crucial for impurity profiling and metabolic studies. science.gov For mechanistic investigations, in-situ spectroelectrochemistry can provide valuable insights into reaction intermediates and pathways, particularly for redox-active molecules like substituted phenylamines. acs.org

| Analytical Technique | Principle | Application in Research |

| DART Mass Spectrometry | Rapid ionization of molecules at atmospheric pressure for mass analysis. nih.govresearchgate.net | Real-time monitoring of synthetic reactions and rapid confirmation of product molecular weight. nih.govresearchgate.net |

| LC-MS | Combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. science.gov | High-sensitivity quantification, impurity profiling, and identification of metabolites. science.gov |

| In-Situ Spectroelectrochemistry | Combines spectroscopic and electrochemical methods to study reaction mechanisms at electrode surfaces. acs.org | Elucidating oxidation mechanisms and identifying transient intermediates. acs.org |

| Nuclear Magnetic Resonance (NMR) | Uses the magnetic properties of atomic nuclei to determine the structure of molecules. science.gov | Detailed structural elucidation of novel analogues and studying molecular interactions. science.gov |

Refinement of Computational Models for Enhanced Predictive Power

Computational chemistry is an increasingly powerful tool for accelerating chemical research. By refining predictive models, scientists can design new molecules and anticipate their properties before undertaking costly and time-consuming laboratory synthesis.

Deeper Mechanistic Understanding of Biological Interactions

The phenoxy and phenylamine moieties are known to be important pharmacophores that mediate interactions with biological targets. nih.gov Future research will focus on gaining a more profound mechanistic understanding of how molecules like this compound interact with proteins and other biomolecules.

The ether oxygen of the phenoxy group can act as a hydrogen bond acceptor or help to optimally position an aromatic ring within a binding site. nih.gov Advanced computational modeling, combined with empirical studies, can elucidate these precise interactions. nih.gov Understanding the mechanistic basis of biological networks and how small molecules modulate them is a key area of inquiry. nih.gov Such studies can reveal why certain structural features lead to specific biological outcomes, guiding the rational design of more potent and selective molecules.

Exploration of Novel Research Applications Beyond Current Scope

The versatile scaffold of this compound opens the door to a wide range of potential applications. Substituted phenethylamines, a related class, are being investigated for novel therapeutic uses in treating inflammatory and neurological disorders. nih.gov The stability and electronic properties of the phenoxy ether linkage make it a valuable component in materials science, with applications in polymers, elastomers, adhesives, and coatings. numberanalytics.com

Furthermore, the introduction of fluorine can modulate properties such as metabolic stability and binding affinity, a strategy widely used in drug development. beilstein-journals.org The radiolabeling of fluorinated compounds with isotopes like ¹⁸F is a key technique for developing agents for Positron Emission Tomography (PET) imaging, suggesting a potential diagnostic application for appropriately designed analogues. beilstein-journals.org

Design of Multi-Functional Chemical Entities Based on the Core Scaffold

A key trend in modern chemistry is the design of single molecules with multiple functions. Scaffold-based design, where a core structure is systematically decorated with different functional groups, is a powerful strategy for achieving this. rsc.org The this compound scaffold is an ideal starting point for creating such multi-functional entities.

By manipulating the substituents on the two aromatic rings, it may be possible to design molecules that act on multiple biological targets simultaneously, a strategy that is gaining traction in the treatment of complex diseases. nih.gov For instance, one part of the molecule could be optimized for therapeutic activity while another part is designed for fluorescent imaging or targeted delivery. This approach allows for the creation of "theranostic" agents that combine therapy and diagnostics in a single chemical entity. researchgate.net

常见问题

Q. What are the recommended synthetic pathways for 5-Fluoro-2-(2-methoxyphenoxy)phenylamine, and how can intermediates be optimized?

- Methodological Answer : A multi-step synthesis involving Ullmann coupling or nucleophilic aromatic substitution is often employed. For example, analogous compounds (e.g., 5-methyl-2-(2-phenylethoxy)aniline) are synthesized via etherification of a halogenated precursor with a methoxyphenol derivative under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Optimization focuses on reducing side products by controlling reaction time (≤12 hrs) and using catalytic CuI for coupling efficiency. Intermediate purity is confirmed via TLC or HPLC (>95% purity threshold) .

Q. Which analytical techniques are critical for characterizing this compound’s structural and functional properties?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorine-induced deshielding at ~160 ppm in ¹³C NMR) .

- XPS and Elemental Analysis : Quantifies nitrogen content to verify phenylamine group integrity, with deviations >2% indicating impurities .

- HPLC-MS : Detects trace impurities (e.g., regioisomers) using reverse-phase C18 columns and acetonitrile/water gradients .

Q. What biological activity profiles are associated with this compound?

- Methodological Answer : While direct data on this compound is limited, structurally related aryl amines (e.g., 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid) are screened for antimicrobial activity via microdilution assays (MIC values ≤25 µg/mL against S. aureus) . For cytotoxicity, use MTT assays on HEK-293 cells with IC₅₀ thresholds >100 µM to prioritize safety in drug discovery .

Advanced Research Questions

Q. How do phenylamine moieties influence catalytic activity in CO₂ conversion, and what mechanistic insights exist?

- Methodological Answer : Phenylamine groups enhance metal-support interactions in catalysts (e.g., PdAg nanoparticles). XPS analysis reveals Pd-N bond formation (binding energy shifts ~0.5 eV), which stabilizes bicarbonate intermediates in CO₂ hydrogenation to formic acid. Density Functional Theory (DFT) calculations show a 0.3 eV reduction in activation energy when phenylamine is present . Experimental validation uses isotopic labeling (¹³CO₂) and in-situ FTIR to track reaction pathways .

Q. How can contradictions in spectroscopic data (e.g., unexpected peaks in NMR) be systematically resolved?

- Methodological Answer :

- Impurity Profiling : Compare HPLC retention times with synthetic byproducts (e.g., regioisomers from incomplete substitution). For example, 2-chloro-5-fluorobenzaldehyde derivatives exhibit distinct δ 7.8–8.2 ppm aromatic signals in ¹H NMR .

- Dynamic NMR : Resolve conformational equilibria (e.g., rotamers) by varying temperature (25–60°C) .

- Isotopic Exchange : Use D₂O to confirm exchangeable protons (e.g., NH₂ groups) .

Q. What computational strategies are effective for modeling this compound’s reactivity and electronic properties?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., Fukui indices for nitration). Solvent effects (e.g., DMSO) are modeled using the SMD implicit solvation method .

- Molecular Dynamics (MD) : Simulate binding affinities to biological targets (e.g., enzyme active sites) with GROMACS, using force fields like CHARMM36 .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical predictions and experimental catalytic performance?

- Methodological Answer :

- Sensitivity Analysis : Vary reaction parameters (e.g., pH, temperature) to identify non-ideal conditions (e.g., catalyst deactivation above 150°C).

- Operando Spectroscopy : Use XAFS to monitor real-time changes in metal oxidation states during catalysis .

- Error Margins : Compare DFT-predicted activation energies (±0.2 eV) with experimental Arrhenius plots to refine computational models .

Experimental Design Considerations

Q. What strategies mitigate degradation during long-term stability studies?

- Methodological Answer :

- Accelerated Aging : Store samples at 40°C/75% RH for 4 weeks, with HPLC monitoring for decomposition products (e.g., quinone formation from oxidation).

- Antioxidant Additives : Test 0.1% BHT in DMSO solutions to suppress radical-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。